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Compound of Interest

Compound Name: BMS-196085

Cat. No.: B1667181

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-196085 is a potent and selective full agonist of the human beta-3 adrenergic receptor
(B3-AR) with partial agonist activity at the beta-1 (31-AR) receptor.[1] Investigated for its
potential therapeutic benefits in obesity and type 2 diabetes, its "desirable in vitro and in vivo
properties" have been noted in scientific literature.[1] These application notes provide a
detailed framework for conducting in vivo animal studies to evaluate the efficacy,
pharmacokinetics, and safety of BMS-196085. While specific in vivo dosage data for BMS-
196085 is not publicly available, this document offers comprehensive protocols derived from
studies on analogous B3-AR agonists to guide researchers in designing robust experimental
plans.

Introduction to BMS-196085

BMS-196085 is a compound developed by Bristol Myers Squibb.[1] As a 33-AR agonist, it
primarily targets receptors found in adipose tissue, where it can stimulate lipolysis and energy
expenditure. This mechanism of action makes it a compound of interest for metabolic
disorders. The partial agonism at 1-AR suggests potential cardiovascular effects that must be
carefully monitored during in vivo studies.

Chemical Properties
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Property Value

N-(4-(2-(2-hydroxy-2-(4-
IUPAC Name hydroxyphenyl)ethylamino)ethyl)phenyl)methan
esulfonamide

Molecular Formula C17H23N305S
Molecular Weight 397.45 g/mol
CAS Number 170686-10-9

Preclinical In Vivo Study Design: A Generalized
Approach

Due to the absence of specific published dosages for BMS-196085, the following experimental
designs are based on established protocols for other B3-AR agonists investigated in similar
animal models. Researchers should perform dose-ranging studies to determine the optimal
therapeutic window for BMS-196085.

Animal Models

The selection of an appropriate animal model is critical for obtaining relevant and translatable
data.
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Animal Model

Rationale

Genetically deficient in leptin, leading to

hyperphagia, obesity, and insulin resistance. A

ob/ob Mice _ _ ,
standard model for studying anti-obesity and
anti-diabetic compounds.

Leptin receptor deficient, resulting in a similar
db/db Mice phenotype to ob/ob mice. Useful for confirming

findings from the ob/ob model.

Diet-Induced Obesity (DIO) Rodents (Mice or
Rats)

These models more closely mimic the human
condition of obesity resulting from a high-fat
diet.

Cynomolgus Monkeys

A non-human primate model that offers greater
physiological similarity to humans for

pharmacokinetic and safety evaluation.

Suggested Dosage and Administration

The following table provides a starting point for dose-ranging studies based on in vivo

experiments with other 33-AR agonists.

. Route of Proposed Dose

Animal Model . . Frequency
Administration Range

Mice (ob/ob, db/db, .
Oral (gavage) 1-10 mg/kg Once daily

DIO)

Rats (DIO) Oral (gavage) 1-10 mg/kg Once daily
Oral (gavage) or .

Cynomolgus Monkeys 0.1 - 5 mg/kg Once daily

Intravenous

Note: It is imperative to conduct preliminary dose-finding studies to establish the maximum
tolerated dose (MTD) and the effective dose range for BMS-196085 in the chosen animal

model.
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Experimental Protocols
Efficacy Study in a Murine Model of Obesity

Objective: To evaluate the effect of BMS-196085 on body weight, food intake, and metabolic
parameters in ob/ob mice.

Materials:

» BMS-196085

e Vehicle (e.g., 0.5% methylcellulose in water)
o Male ob/ob mice (8-10 weeks old)

» Metabolic cages

» Standard laboratory chow and high-fat diet
e Analytical balance

e Blood glucose meter

Procedure:

Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days.

e Randomization: Randomize mice into treatment groups (n=8-10 per group): Vehicle control,
BMS-196085 (low, medium, and high dose).

e Dosing: Administer BMS-196085 or vehicle via oral gavage once daily for 28 days.
e Monitoring:

o Record body weight and food intake daily.

o Measure fasting blood glucose and plasma insulin levels weekly.

o At the end of the study, collect terminal blood samples for lipid profile analysis.
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o Harvest and weigh adipose tissue depots (epididymal, retroperitoneal, and subcutaneous).

o Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by
post-hoc tests).

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of BMS-196085 in Sprague-Dawley rats.
Materials:

 BMS-196085

» Vehicle for oral and intravenous administration

o Male Sprague-Dawley rats (with jugular vein catheters)
» Dosing syringes and gavage needles

e Blood collection tubes (with anticoagulant)

e Centrifuge

e LC-MS/MS system for bioanalysis

Procedure:

e Dosing:

o Intravenous (IV) group: Administer a single bolus dose of BMS-196085 (e.g., 1 mg/kg) via
the jugular vein catheter.

o Oral (PO) group: Administer a single oral gavage dose of BMS-196085 (e.g., 10 mg/kg).

» Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5,
1, 2,4,8, 12, and 24 hours post-dose).

o Plasma Preparation: Centrifuge blood samples to separate plasma.
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» Bioanalysis: Analyze plasma concentrations of BMS-196085 using a validated LC-MS/MS

method.

e Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax,
AUC, half-life, and bioavailability) using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling
pathway of B3-AR agonists and a general workflow for in vivo animal studies.

Click to download full resolution via product page

Caption: 33-Adrenergic Receptor Signaling Pathway

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1667181?utm_src=pdf-body
https://www.benchchem.com/product/b1667181?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Pre-Study

Protocol Development

i

Animal Acclimation

Study Conduct

Randomization

i

Dosing
(BMS-196085 or Vehicle)

i

In-life Monitoring
(Body Weight, Food Intake)

:

Biological Sampling
(Blood, Tissues)

Post-Study Analysis

Bioanalysis
(LC-MS/MS)

i

Data Analysis

:

Reporting

Click to download full resolution via product page

Caption: General Workflow for In Vivo Animal Studies
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Safety and Toxicology

A crucial component of preclinical development is the assessment of the compound's safety
profile.

Endpoints to Monitor:

» Clinical Observations: Daily observation for any signs of toxicity, such as changes in
behavior, appearance, or activity levels.

o Body Weight: Monitor for significant weight loss.

o Cardiovascular Effects: Given the partial agonism at 31-AR, monitor heart rate and blood
pressure, especially in non-human primate studies.

 Clinical Pathology: At termination, perform hematology and clinical chemistry analysis of
blood samples.

o Histopathology: Conduct histopathological examination of key organs (e.g., heart, liver,
kidneys, adipose tissue).

Conclusion

While specific in vivo dosage information for BMS-196085 remains to be publicly disclosed, the
protocols and information provided herein offer a robust starting point for researchers. By
leveraging established methodologies for similar 3-AR agonists and conducting careful dose-
escalation studies, the in vivo effects of BMS-196085 can be thoroughly investigated.
Adherence to rigorous scientific practice and animal welfare guidelines is paramount in
generating high-quality, reproducible data to support the further development of this promising
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Studies of BMS-196085]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667181#bms-196085-dosage-for-in-vivo-animal-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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